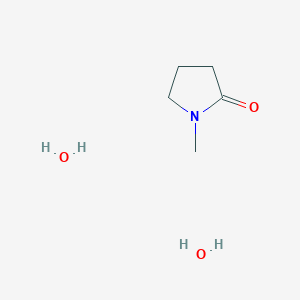
1-Methylpyrrolidin-2-one;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrrolidin-2-one;dihydrate, also known as N-methyl-2-pyrrolidone, is a versatile organic compound with the molecular formula C5H9NO. It is a member of the class of pyrrolidin-2-ones, characterized by a five-membered lactam structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-2-one;dihydrate can be synthesized through several methods. One common approach involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The production process is optimized to ensure high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidin-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, amine derivatives, and halogenated compounds .
Scientific Research Applications
1-Methylpyrrolidin-2-one;dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-2-one;dihydrate involves its role as a polar aprotic solvent. It can dissolve a wide range of compounds due to its high dielectric constant and ability to form hydrogen bonds . This property makes it effective in various chemical reactions and industrial processes .
Comparison with Similar Compounds
Dimethylformamide (DMF): Another polar aprotic solvent with similar properties.
Dimethyl sulfoxide (DMSO): Known for its ability to dissolve both polar and nonpolar compounds.
Uniqueness: 1-Methylpyrrolidin-2-one;dihydrate is unique due to its lower toxicity compared to DMF and DMSO, making it a safer alternative for various applications .
Properties
CAS No. |
32997-25-4 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;dihydrate |
InChI |
InChI=1S/C5H9NO.2H2O/c1-6-4-2-3-5(6)7;;/h2-4H2,1H3;2*1H2 |
InChI Key |
UAGMFWLBFBJCHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















